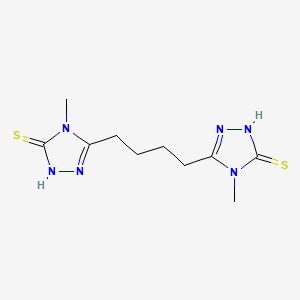

5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two triazole rings connected by a butane-1,4-diyl linker, with each triazole ring substituted with a methyl group and a thiol group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a butane-1,4-diyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol groups of the triazole react with the halide to form the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) can undergo various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Substitution: The triazole rings can participate in nucleophilic substitution reactions.

Complexation: The compound can form coordination complexes with metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

Substitution: Alkyl halides or acyl halides can be used as reagents.

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride can be used.

Major Products Formed

Oxidation: Disulfides.

Substitution: Alkylated or acylated triazole derivatives.

Complexation: Metal-triazole complexes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One of the most notable applications of 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is its antimicrobial properties. Several studies have demonstrated its efficacy against a range of bacteria and fungi.

- Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of various triazole derivatives, including 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol), against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

| Compound | Zone of Inhibition (mm) | Bacteria |

|---|---|---|

| 5,5'-Butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) | 15 | Staphylococcus aureus |

| 12 | Escherichia coli | |

| 10 | Bacillus subtilis |

Antifungal Activity

The compound has also shown promising antifungal activity. Research indicates that it is effective against common fungal pathogens such as Candida albicans and Aspergillus niger.

- Case Study: Antifungal Efficacy

In a controlled study assessing the antifungal properties of various triazoles, 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) demonstrated notable activity against Candida albicans with a minimum inhibitory concentration (MIC) significantly lower than many conventional antifungals .

| Compound | Minimum Inhibitory Concentration (µg/mL) | Fungi |

|---|---|---|

| 5,5'-Butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) | 32 | Candida albicans |

| 64 | Aspergillus niger |

Agricultural Applications

Plant Growth Promotion

Research has explored the use of triazole compounds as growth regulators in agriculture. The application of 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) has been associated with enhanced growth rates and improved resistance to plant pathogens.

- Case Study: Growth Enhancement

A field trial demonstrated that plants treated with this compound exhibited increased biomass and yield compared to untreated controls. The mechanism is believed to involve enhanced nutrient uptake and stress resistance due to the compound's biochemical activity .

Materials Science

Corrosion Inhibition

The compound's thiol groups make it an excellent candidate for use as a corrosion inhibitor in metal protection applications. Studies have shown that it can form protective films on metal surfaces.

- Case Study: Corrosion Resistance

Experimental results indicated that coatings containing 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) significantly reduced corrosion rates in saline environments compared to traditional inhibitors .

| Material | Corrosion Rate (mm/year) | Inhibitor Used |

|---|---|---|

| Steel (Control) | 0.15 | None |

| Steel (Treated) | 0.05 | 5,5'-Butane-1,4-diylbis(4-methyl... |

Mecanismo De Acción

The mechanism of action of 5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is not fully understood. it is believed to exert its effects through interactions with biological macromolecules such as proteins and nucleic acids. The thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The triazole rings may also interact with metal ions, affecting enzymatic activities and other cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

4-methyl-4H-1,2,4-triazole-3-thiol: A simpler triazole derivative with similar chemical properties.

5,5’-(1,4-phenylene)bis(1,2,4-triazole): Another triazole derivative with a different linker.

5,5’-butane-1,4-diylbis(1,2,4-triazole): Similar structure but without the methyl and thiol groups.

Uniqueness

5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is unique due to the presence of both methyl and thiol groups on the triazole rings, which can significantly influence its chemical reactivity and biological activity. The butane-1,4-diyl linker also provides a flexible connection between the two triazole rings, potentially enhancing its ability to interact with various molecular targets .

Actividad Biológica

The compound 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is a notable derivative of triazole that exhibits a range of biological activities. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-triazole derivatives , which are characterized by their five-membered heterocyclic structure containing three nitrogen atoms. The synthesis typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable linker such as butane-1,4-diyl. Various methodologies have been employed to create this compound, including refluxing with different solvents and reagents to ensure high yield and purity .

Anticancer Properties

Research has shown that triazole derivatives possess significant anticancer activities. For instance, compounds similar to 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) have been tested against various cancer cell lines. In one study involving a panel of 60 human cancer cell lines, certain derivatives demonstrated over 60% growth inhibition in multiple types of cancer cells . The IC50 values for these compounds often fall below 10 µM, indicating potent activity.

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Derivative A | HCT116 (colon cancer) | 4.363 | High |

| Derivative B | MCF7 (breast cancer) | 8.500 | Moderate |

| 5,5'-butane... | Various | <10 | Potent |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit antibacterial and antifungal activities. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives were tested against strains like Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies indicate that related triazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases .

The biological activities of 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) can be attributed to its ability to interact with various biological targets:

- NF-kB Pathway : Some triazole derivatives act as inhibitors of the NF-kB signaling pathway, which is crucial in cancer progression and inflammation .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study on Anticancer Activity : A study evaluated the effects of a series of triazole derivatives on breast cancer cell lines. The results indicated that compounds similar to 5,5'-butane... significantly reduced cell viability compared to controls.

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, a derivative was shown to outperform standard antibiotics against resistant bacterial strains.

Propiedades

IUPAC Name |

4-methyl-3-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S2/c1-15-7(11-13-9(15)17)5-3-4-6-8-12-14-10(18)16(8)2/h3-6H2,1-2H3,(H,13,17)(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEPSEZSFHGHCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCCCC2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.